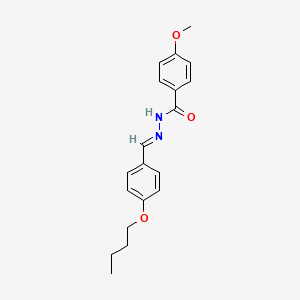

![molecular formula C17H17N3O2 B5510442 N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is part of a class of chemicals that have been studied for their potential in various applications, including as anti-TB agents and for their affinity for central and mitochondrial benzodiazepine receptors (Li et al., 2020).

Synthesis Analysis

- The synthesis of related compounds often involves complex processes including the Suzuki reaction, hydrolysis, and amidation reactions, as seen in studies of similar imidazo[1,2-a]pyridine derivatives (Qin et al., 2019).

Molecular Structure Analysis

- The molecular structure of similar compounds has been confirmed using various spectroscopic methods and X-ray diffraction, and further validated through density functional theory (DFT) (Qin et al., 2019).

Chemical Reactions and Properties

- The reactivity of this class of compounds includes the ability to undergo various chemical transformations, as indicated by the synthesis processes described in the studies (Qin et al., 2019).

Physical Properties Analysis

- Specific physical properties such as melting points, solubility, and crystalline structure can be derived from spectroscopic data and X-ray crystallography studies (Qin et al., 2019).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are inferred from the compound’s synthesis process and molecular structure analysis. These properties are typically a function of the functional groups present and the overall molecular architecture (Qin et al., 2019).

Scientific Research Applications

Synthesis and Biological Activity

Antiulcer Agents

Research has focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Despite the lack of significant antisecretory activity in models, several compounds demonstrated good cytoprotective properties, underscoring their potential therapeutic value in ulcer treatment (Starrett et al., 1989).

Antitubercular Activity

The design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored for their potential as new anti-TB agents. Studies have highlighted their excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains, suggesting their promise as antitubercular medications (Li et al., 2020).

Chemical Synthesis and Structural Analysis

One-Pot Synthesis

Innovative one-pot synthesis methods have been developed for creating imidazo[1,2-a]pyridines and related compounds, allowing for the introduction of various substituents. These methods emphasize efficiency, operational simplicity, and the use of environmentally benign solvents, contributing to advancements in synthetic chemistry (Hosseini & Bayat, 2019).

Crystal Structure Analysis

Studies have also focused on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. These investigations provide insights into the molecular configurations and interactions, which are crucial for understanding the compound's chemical properties and potential biological activities (Dhanalakshmi et al., 2018).

Novel Applications in Chemotherapy

- Breast Cancer Chemotherapy: Selenylated imidazo[1,2-a]pyridines have been studied for their potential in breast cancer chemotherapy. These compounds have shown to inhibit cell proliferation, cause DNA cleavage, and induce apoptosis, making them promising candidates for breast cancer treatment (Almeida et al., 2018).

Future Directions

Imidazo[1,2-a]pyridines, including “N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide”, have potential for further exploration in medicinal chemistry due to their wide range of applications . Future research could focus on the development of new synthetic methods, the exploration of their biological activities, and the optimization of their pharmacokinetic properties .

properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-15-5-3-2-4-13(15)8-9-19-17(21)14-6-7-16-18-10-11-20(16)12-14/h2-7,10-12H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZKIGCJFNIHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)